Bfpet F-18

Beschreibung

Bfpet F-18 (hypothetical nomenclature for this exercise) is a fluorine-18-labeled positron emission tomography (PET) tracer designed for targeted molecular imaging. Fluorine-18 (t₁/₂ = 109.8 minutes) is a preferred radionuclide due to its favorable half-life, enabling centralized production and distribution to imaging facilities without onsite cyclotrons . This compound’s development aligns with the principles of PET tracer design, where structural fidelity to the parent molecule is critical to maintain pharmacokinetic (PK) and pharmacodynamic (PD) properties . Its synthesis likely involves advanced radiochemical strategies, such as late-stage fluorination or prosthetic group conjugation (e.g., N-succinimidyl 4-[18F]fluorobenzoate), to ensure high molar activity and specificity for its biological target .

Its development would follow iterative optimization, similar to thioflavin-T derivatives for Alzheimer’s disease, to balance binding affinity, clearance rates, and imaging contrast .

Eigenschaften

CAS-Nummer |

863644-14-8 |

|---|---|

Molekularformel |

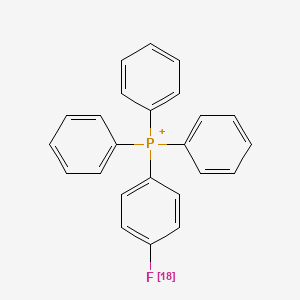

C24H19FP+ |

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

(4-(18F)fluoranylphenyl)-triphenylphosphanium |

InChI |

InChI=1S/C24H19FP/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/q+1/i25-1 |

InChI-Schlüssel |

QWPLCHDPESWJRN-FNNGWQQSSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[18F] |

Kanonische SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen: this compound unterliegt während seiner Synthese hauptsächlich nukleophilen Substitutionsreaktionen. Die Einführung von Fluor-18 in die Phenyltriphenylphosphoniumstruktur wird durch nukleophile aromatische Substitution erreicht, wobei das [18F]Fluorid-Ion eine Abgangsgruppe am aromatischen Ring ersetzt.

Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet typischerweise die Verwendung von [18F]Fluorid, einer geeigneten Abgangsgruppe am aromatischen Ring (z. B. einer Nitro- oder Halogengruppe) und einer Base, um die nukleophile Substitutionsreaktion zu erleichtern. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Acetonitril unter kontrollierten Temperatur- und Druckbedingungen durchgeführt.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der nukleophilen Substitutionsreaktion gebildet wird, ist die gewünschte radiomarkierte Verbindung this compound. Die Reaktionsbedingungen werden optimiert, um die Bildung von Nebenprodukten zu minimieren und eine hohe radiochemische Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Types of Reactions: Bfpet F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The introduction of fluorine-18 into the phenyltriphenylphosphonium structure is achieved through nucleophilic aromatic substitution, where the [18F]fluoride ion replaces a leaving group on the aromatic ring .

Common Reagents and Conditions: The synthesis of this compound typically involves the use of [18F]fluoride, a suitable leaving group on the aromatic ring (such as a nitro or halogen group), and a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as acetonitrile, under controlled temperature and pressure conditions .

Major Products Formed: The major product formed from the nucleophilic substitution reaction is the desired radiolabeled compound, this compound. The reaction conditions are optimized to minimize the formation of side products and ensure high radiochemical purity .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Aufnahme und Retention in Zielgeweben wie dem Myokard. Die Verbindung ist so konzipiert, dass sie sich in Bereichen mit hoher Stoffwechselaktivität ansammelt, wodurch die Visualisierung physiologischer Prozesse mittels PET-Bildgebung ermöglicht wird. Die molekularen Zielstrukturen und Pfade, die an der Aufnahme von this compound beteiligt sind, umfassen verschiedene Transporter und Rezeptoren, die seinen Eintritt in die Zellen erleichtern.

Wirkmechanismus

The mechanism of action of Bfpet F-18 involves its uptake and retention in target tissues, such as the myocardium. The compound is designed to accumulate in areas with high metabolic activity, allowing for the visualization of physiological processes using PET imaging. The molecular targets and pathways involved in the uptake of this compound include various transporters and receptors that facilitate its entry into cells .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares Bfpet F-18 with structurally or functionally related 18F-labeled PET tracers, emphasizing synthesis, imaging performance, and clinical utility.

Comparison with Piflufolastat F-18 and Fluciclovine F-18

Key Findings :

- This compound’s utility would depend on its target specificity and molar activity.

Comparison with [F-18]FDG and [F-18]FDDNP

Key Findings :

- [F-18]FDG remains the gold standard for metabolic imaging but lacks specificity in distinguishing malignant from inflammatory lesions . This compound could fill this gap if designed for a specific biomarker.

- [F-18]FDDNP’s validation against postmortem neuropathology highlights the importance of tracer validation, a benchmark for this compound’s development .

Comparison with C-11-Labeled Analogs (e.g., [C-11]PIB)

Key Findings :

- This compound’s longer half-life provides logistical and imaging advantages over C-11 tracers, particularly for slow-clearance targets .

- [C-11]PIB and [F-18]FDDNP comparison studies show overlapping but distinct binding patterns in Alzheimer’s disease, underscoring the need for tracer-specific validation .

Q & A

Q. What are the critical physical properties of Bfpet F-18 that impact experimental design in PET imaging studies?

The positron range of F-18 (approximately 0.36 mm) is a key physical property influencing spatial resolution in PET imaging. When designing experiments, researchers must account for partial volume effects, especially in small lesions, by applying deconvolution techniques to correct for signal spreading caused by the positron range and scanner resolution. For preclinical studies, Gaussian filters (e.g., 9 mm FWHM) are often integrated into reconstruction algorithms to improve quantification accuracy .

Q. What statistical frameworks are recommended for preliminary analysis of this compound imaging data?

Basic statistical analysis should include descriptive metrics (mean, standard deviation) and hypothesis testing (e.g., t-tests, ANOVA) using software like SPSS. For initial validation, intraclass correlation coefficients (ICCs) can assess inter-observer variability in tracer uptake measurements. Researchers should also report confidence intervals and p-values to ensure reproducibility .

Q. How should researchers design protocols for synthesizing and characterizing this compound to ensure batch consistency?

While synthesis details are not explicitly provided in the evidence, characterization protocols should include:

- Radiochemical purity assessment via HPLC.

- Stability testing under varying temperatures and pH.

- Validation against reference standards using mass spectrometry. Documentation must follow guidelines for new compounds, including purity thresholds (>95%) and reproducibility across three independent batches .

Advanced Research Questions

Q. How can partial volume correction (PVC) methodologies improve quantitative accuracy in this compound studies?

Advanced PVC techniques involve convolving phantom-derived point spread functions (PSFs) with imaging data to correct for signal spill-in/spill-out. For this compound, combining PVC with iterative reconstruction algorithms (e.g., OSEM) reduces underestimation of tracer uptake in small regions. Researchers should validate PVC methods against histopathology or autoradiography to ensure clinical relevance .

Q. What methodologies resolve contradictions between this compound uptake patterns and histopathological or genomic data?

Discrepancies often arise from biological heterogeneity (e.g., hypoxia vs. proliferation). To address this:

- Perform region-of-interest (ROI) co-registration between PET and biopsy samples.

- Use multivariate regression to correlate tracer uptake with biomarkers (e.g., Glut-1 for hypoxia).

- Apply machine learning (e.g., random forests) to identify confounding variables. Evidence from F-18-FMISO studies shows that integrating transcriptomic data improves interpretation .

Q. How can multi-modal imaging enhance the validation of this compound in hypoxia or metabolic studies?

Co-registering this compound PET with MRI (e.g., ADC maps for cellularity) or CT (for anatomical localization) improves specificity. For hypoxia studies, dynamic contrast-enhanced (DCE) MRI can complement PET data to differentiate perfusion-limited vs. diffusion-limited hypoxia. Researchers should standardize acquisition timelines across modalities and use unified segmentation tools for cross-comparison .

Q. What advanced computational models are suitable for longitudinal analysis of this compound data in therapeutic response monitoring?

Pharmacokinetic modeling (e.g., two-tissue compartmental models) quantifies tracer binding potential (BP) and distribution volume (VT). For longitudinal studies, mixed-effects models account for inter-subject variability, while AI-driven approaches (e.g., convolutional neural networks) automate tumor segmentation and response classification. Open-source platforms like PMOD or 3D Slicer are recommended for reproducibility .

Data Reporting and Reproducibility

Q. What are the best practices for reporting this compound imaging data in compliance with academic standards?

Q. How should researchers address variability in this compound uptake due to instrumentation differences across institutions?

Implement cross-calibration protocols using standardized phantoms (e.g., NEMA IQ). Publish detailed scanner-specific correction factors (e.g., recovery coefficients) and encourage open-access sharing of reconstruction pipelines to harmonize multi-center data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.